1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea
Description
The compound 1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea is a urea derivative featuring a thiazole core substituted with a 3-oxo-3-(piperidin-1-yl)propyl chain and a cyclohexyl urea group. The 3-oxo-propyl linker to piperidine introduces conformational flexibility and modulates lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(3-oxo-3-piperidin-1-ylpropyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c23-16(22-11-5-2-6-12-22)10-9-15-13-25-18(20-15)21-17(24)19-14-7-3-1-4-8-14/h13-14H,1-12H2,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMPIGCTIKTCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H28N4O2S
- Molecular Weight : 364.5055 g/mol
- Chemical Structure : The compound features a urea moiety linked to a thiazole ring and a cyclohexyl group, which contributes to its unique biological activity.
Pharmacological Potential
1-Cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea has been investigated for various pharmacological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : Research indicates potential antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
- Neurological Applications : Given its piperidine structure, there is interest in its effects on the central nervous system (CNS). It may have implications in treating neurodegenerative diseases or mood disorders.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting that modifications to the thiazole structure could enhance efficacy.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of various urea derivatives, the compound displayed moderate activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further optimization to improve potency.
Case Study 3: CNS Activity
Research exploring the neuropharmacological effects of compounds containing piperidine rings found that this compound exhibited anxiolytic-like effects in animal models. The findings suggest potential applications in anxiety disorders but necessitate more comprehensive studies to elucidate mechanisms of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, including thiazole-urea hybrids, cyclic amine substituents, or related pharmacophores:
Table 1: Structural and Molecular Comparison
Structural and Functional Analysis
Cyclic Amine Substituents: The target compound and the piperazine analogue (CAS 1091132-75-0) differ in their cyclic amine substituents. Piperidine (6-membered, single N) in the target compound confers higher lipophilicity compared to the piperazine (6-membered, two N) in the analogue, which may enhance membrane permeability but reduce solubility .
Urea Substituents :
- The cyclohexyl group in the target compound and CAS 1091132-75-0 enhances steric bulk and lipophilicity, which could improve CNS penetration. In contrast, the 4-methoxyphenyl group in CAS 1040665-39-1 introduces electron-donating effects, possibly enhancing metabolic stability .
Preparation Methods
Thioamide Preparation
The synthesis begins with the preparation of a thioamide precursor. For example, 3-aminopropionitrile (84 ) undergoes benzoylation to form cyano-amide 85 , which is subsequently treated with sodium hydrosulfide (NaSH) and magnesium chloride (MgCl₂) in dimethylformamide (DMF) to yield thioamide 86 .
Thiazole Ring Formation
The thioamide reacts with α-haloketones in a Hantzsch reaction to construct the thiazole ring. For the target compound, the α-haloketone 3-bromo-1-(piperidin-1-yl)propan-1-one is employed to introduce the 3-oxo-3-(piperidin-1-yl)propyl side chain at the 4-position of the thiazole.
Optimization Notes :
-
Solvent: Ethanol or DMF at reflux (80–100°C).
-
Reaction time: 6–12 hours.
-
Yield: 60–75% after column chromatography (silica gel, ethyl acetate/hexane).
Urea Formation
Cyclohexyl Isocyanate Route
The thiazol-2-amine intermediate reacts with cyclohexyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl generated during the reaction.
Reaction Conditions :
Carbodiimide-Mediated Coupling
Alternatively, the urea bond is formed using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). The thiazol-2-amine and cyclohexylamine are coupled in the presence of a carbonyl donor (e.g., triphosgene).
Optimization Notes :
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Hantzsch + Isocyanate | 75% | 98% | High regioselectivity |
| Carbodiimide Coupling | 68% | 95% | Avoids isocyanate handling |
The Hantzsch-isocyanate route is preferred for scalability, while the carbodiimide method suits lab-scale synthesis.
Challenges and Mitigation Strategies
Q & A
Basic: What are the recommended synthetic routes for 1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of urea-thiazole derivatives typically involves coupling isocyanates with amines or azides under controlled conditions. For example:
- Route A: Reacting 4-(3-oxo-3-(piperidin-1-yl)propyl)-1,3-thiazol-2-amine with cyclohexyl isocyanate in anhydrous toluene under reflux, followed by crystallization (ethanol-acetic acid) .
- Route B: Using Curtius reaction conditions with 4-hydroxymethylpyrazole-3-carbonyl azides, generating isocyanates in situ that react with amines to form ureas. Solvent choice (e.g., CHCl₃ vs. toluene) and reflux duration (1–2 hours) significantly impact yield .
Optimization Tips: Vary solvents (polar vs. nonpolar), adjust stoichiometry of amine/isocyanate, and introduce catalysts like triethylamine to neutralize HCl byproducts .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for the cyclohexyl group (δ 1.2–1.8 ppm), thiazole protons (δ 7.5–8.5 ppm), and urea NH (δ 9–10 ppm). Compare with analogs in .
- X-ray Crystallography: Resolve spatial arrangement of the thiazole-urea-piperidine core, as demonstrated for structurally similar compounds (e.g., 3-ureidopyrazoles in ) .
- Mass Spectrometry (HRMS): Confirm molecular weight (C₂₀H₂₉N₅O₂S) with <2 ppm error.
Basic: How can researchers design in vitro biological assays to evaluate its antibacterial activity?
Methodological Answer:
- Bacterial Strains: Test against Gram-positive (S. aureus) and Gram-negative (E. coli) using broth microdilution (MIC determination) .
- Positive Controls: Include ciprofloxacin or ampicillin.
- Mechanistic Studies: Assess inhibition of bacterial kinases (e.g., enoyl-ACP reductase) via enzymatic assays, leveraging insights from urea derivatives in and .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Core Modifications: Replace piperidine with morpholine () or vary the cyclohexyl group to aryl substituents (e.g., phenyl) to study steric/electronic effects .
- Functional Group Analysis: Introduce electron-withdrawing groups (e.g., -NO₂) to the thiazole ring to enhance π-π stacking with target proteins, as seen in .
- Bioisosteric Replacement: Substitute urea with thiourea () to compare hydrogen-bonding capacity and metabolic stability .
Advanced: How can computational modeling predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Reference ’s pyrazolo[3,4-d]pyrimidines for validation .
- ADMET Prediction: Employ SwissADME to assess logP (target ~3.5), solubility, and CYP450 inhibition. Align with ’s framework for theoretical integration .
Advanced: How should researchers address stability issues during storage and handling?
Methodological Answer:
- Degradation Pathways: Monitor hydrolytic cleavage of the urea moiety via HPLC under accelerated conditions (40°C/75% RH) .
- Stabilization: Store lyophilized samples at -20°C in amber vials. Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent thiazole oxidation .
Advanced: How to resolve contradictions in synthetic yields reported across studies?
Methodological Answer:
- Variable Analysis: Compare solvent polarity (toluene vs. DMF) and reaction scales (: 0.01 mol scale vs. : 0.005 mol) .
- Reproducibility Checks: Replicate procedures with strict anhydrous conditions (e.g., molecular sieves) and monitor intermediates via TLC .
Advanced: What green chemistry approaches can improve sustainability in synthesis?
Methodological Answer:
- Solvent Recycling: Use membrane technologies ( ) to recover toluene or CHCl₃ .
- Catalysis: Replace stoichiometric bases with recyclable Amberlyst® resins .
Advanced: What reaction mechanisms explain intramolecular cyclization during synthesis?
Methodological Answer:
- Curtius Reaction Pathway: Azide decomposition generates isocyanate intermediates, which undergo intramolecular cyclization to form oxazinones (). Density functional theory (DFT) can map transition states .
Advanced: How to integrate theoretical frameworks into experimental design?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
